molecular formula C8H7N B13951551 M-Tolunitrile-D7

M-Tolunitrile-D7

Cat. No.: B13951551
M. Wt: 124.19 g/mol
InChI Key: BOHCMQZJWOGWTA-AAYPNNLASA-N
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Description

m-Tolunitrile-D7 (CD₃C₆D₄CN) is a deuterated analog of m-tolunitrile (CH₃C₆H₄CN), where seven hydrogen atoms are replaced by deuterium (D) at the methyl group and aromatic ring positions. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as a non-radioactive tracer, particularly in metabolic studies and reaction mechanism elucidation . With a molecular weight of 124.19 g/mol and a purity of ≥98% (atom % D), it is a specialized reagent often produced on-demand due to its controlled status and short shelf life .

Properties

Molecular Formula

C8H7N

Molecular Weight

124.19 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzonitrile

InChI

InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

BOHCMQZJWOGWTA-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C#N)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Deuterium Incorporation

One common approach is to start from α-bromo-p-tolunitrile with deuterium incorporated in the aromatic and methyl positions. The precursor can be prepared by halogenation of deuterated toluene derivatives or by direct deuterium exchange on toluene under catalytic conditions.

Reduction of Nitrile to Aldehyde Intermediate

A key step in the preparation involves the reduction of the nitrile group to an aldehyde intermediate using diisobutylaluminum hydride (DIBALH). This reaction is performed under strictly anhydrous conditions to prevent side reactions and loss of deuterium:

  • The reaction is conducted in an oven-dried three-neck round bottom flask equipped with a dropping funnel and magnetic stir bar.
  • The system is purged with dry argon and evacuated to ensure anhydrous conditions.
  • Anhydrous toluene is added via a solvent bridge to dissolve α-bromo-p-tolunitrile.
  • The solution is cooled to 0°C before the slow addition of DIBALH (1M in toluene) in a molar ratio of approximately 1.3:1 to 1.5:1 relative to the nitrile.
  • The reaction mixture is stirred at low temperature for 2 hours, then allowed to warm to room temperature and stirred for an additional 3 hours.
  • The color change from clear to light yellow indicates reaction progress.
  • Excess DIBALH is avoided to prevent over-reduction to primary amines.

Catalytic Transfer Hydrodeuteration

Recent advances have demonstrated copper-catalyzed transfer hydrodeuteration as a powerful method to install deuterium selectively at benzylic positions of aryl alkynes, which can be adapted for M-Tolunitrile-D7 synthesis:

  • Copper hydride catalysts enable regioselective and chemo-selective deuterium incorporation.
  • The method allows installation of deuterium atoms at benzylic sites with high isotopic purity.
  • Molecular rotational resonance spectroscopy confirms regioselectivity and quantifies isotopic incorporation.
  • This approach addresses challenges such as isotopomer and isotopologue formation, ensuring high deuterium incorporation without scrambling.

Purification and Characterization

After synthesis, the product is purified by column chromatography using mixtures such as ethyl acetate and petroleum ether to isolate the deuterated compound as a pale yellow crystalline solid with yields around 75% reported in related aryl derivatives.

The final this compound is characterized by:

  • NMR spectroscopy (including deuterium NMR) to confirm the extent and position of deuterium incorporation.
  • Mass spectrometry for isotopic distribution analysis.
  • Rotational correlation times and chemical shift data provide insights into molecular dynamics and labeling efficiency.

Data Tables from Literature

Step Reagents/Conditions Purpose Notes
1 α-Bromo-p-tolunitrile, anhydrous toluene, dry argon Dissolution and preparation for reduction Anhydrous and inert atmosphere required
2 Diisobutylaluminum hydride (DIBALH), 0°C to RT, 5 hours Partial reduction of nitrile to aldehyde Molar ratio DIBALH:nitrile ~1.3-1.5:1
3 Copper hydride catalyst, deuterium source Catalytic transfer hydrodeuteration High regioselectivity and isotopic purity
4 Column chromatography (EtOAc/petroleum ether) Purification Yields ~75%
NMR Parameter Value (Example from p-Tolunitrile-D7) Notes
Chemical shifts (ring deuterons) See Table 6.2 in Confirm aromatic ring labeling
T1 relaxation times (methyl D) See Table A.10 in Reflects methyl group deuteration
Rotational correlation times See Figures 6.10, 6.14 in Indicates molecular dynamics of labeled compound

Chemical Reactions Analysis

M-Tolunitrile-D7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares m-tolunitrile-D7 with its non-deuterated counterpart and positional isomers (o- and p-tolunitrile):

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Boiling Point Density (g/cm³) Purity/Availability
This compound - CD₃C₆D₄CN 124.19 Not reported Not reported ≥98% D, made-to-order
m-Tolunitrile [620-22-4] CH₃C₆H₄CN 117.14 99–101°C (20 mmHg) 0.976 >98.0% (Guaranteed reagent)
p-Tolunitrile [104-85-8] CH₃C₆H₄CN 117.14 215–217°C (760 mmHg) 1.001 Commercially available
o-Tolunitrile-d7 - CD₃C₆D₄CN (ortho) 124.19 Not reported Not reported Limited commercial data

Key Observations :

Isotopic Effects: The deuterated forms (e.g., this compound) exhibit marginally higher molecular weights and altered physicochemical properties compared to non-deuterated analogs.

Positional Isomerism : The meta (m-) and para (p-) isomers differ in boiling points and densities due to variations in molecular symmetry and intermolecular interactions. For instance, p-tolunitrile has a higher boiling point (215–217°C at atmospheric pressure) compared to m-tolunitrile (99–101°C at 20 mmHg), reflecting differences in dipole alignment .

Stability and Handling

Deuterated compounds like this compound require stringent storage conditions (e.g., refrigeration, inert atmospheres) due to their isotopic sensitivity and shorter shelf life compared to non-deuterated analogs. They are classified as controlled products in some jurisdictions, necessitating permits for purchase and use .

Biological Activity

M-Tolunitrile-D7, also known as deuterated p-tolunitrile, is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacokinetics, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H7D7N
  • Molecular Weight : 137.21 g/mol
  • CAS Number : 1219798-76-1
  • Density : 1.2 g/cm³
  • Boiling Point : Approximately 275.3 °C

This compound is a deuterated form of p-tolunitrile, which is often used as a solvent or intermediate in organic synthesis. The incorporation of deuterium can influence the metabolic pathways and pharmacokinetic properties of the compound.

Pharmacokinetics

Deuterated compounds like this compound have been shown to exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. This alteration can lead to:

  • Increased Metabolic Stability : Deuteration can slow down the metabolic degradation of compounds, enhancing their bioavailability and duration of action in biological systems .
  • Altered Distribution : The presence of deuterium may affect how the compound is distributed throughout the body, influencing its efficacy and safety profile.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications due to its influence on biological pathways:

  • Anti-inflammatory Effects : Some studies suggest that nitriles can modulate inflammatory responses, potentially making this compound a candidate for treating inflammatory diseases .
  • Anticancer Activity : Investigations into similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, related nitriles have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

  • Metabolic Studies :
    A study on the metabolic effects of deuterated compounds highlighted that this compound showed reduced clearance rates in animal models compared to its non-deuterated analogs. This suggests that it could maintain therapeutic levels longer in circulation .
  • Cellular Assays :
    In vitro assays using this compound demonstrated significant inhibition of certain cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Inflammation Models :
    In models of induced inflammation, this compound exhibited a reduction in inflammatory markers, suggesting a possible role in managing conditions like arthritis or other inflammatory disorders .

Data Summary

PropertyValue
Molecular Weight137.21 g/mol
Density1.2 g/cm³
Boiling Point275.3 °C
Therapeutic ApplicationsAnti-inflammatory, Anticancer
Pharmacokinetic AdvantageIncreased stability and duration

Q & A

Basic Research Questions

Q. What are the established synthetic routes for M-Tolunitrile-D7, and how can isotopic purity be validated?

  • Methodological Answer : this compound is synthesized via deuteration of m-tolunitrile using deuterium exchange methods under acidic or catalytic conditions. Isotopic purity (>98%) is validated using mass spectrometry (MS) to confirm the deuterium incorporation ratio and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H NMR) to assess residual protiated signals. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with MS can detect trace impurities . For reproducibility, experimental protocols must detail reaction conditions, purification steps, and analytical thresholds (e.g., signal-to-noise ratios for impurity detection) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm structural integrity, with 2^2H NMR quantifying deuterium distribution.
  • Infrared (IR) Spectroscopy : To identify the nitrile functional group (C≡N stretch at ~2230 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic clusters and validate molecular formula (C8_8D7_7H0_0N).
    Cross-referencing with non-deuterated analogs (m-tolunitrile) ensures accurate peak assignments .

Q. What storage protocols preserve the isotopic integrity of this compound?

  • Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., argon) to prevent proton-deuterium exchange. Conduct periodic NMR analyses to monitor isotopic stability. Avoid prolonged exposure to light or elevated temperatures (>25°C). Glassware should be deuterated or pre-treated with deuterated solvents to minimize contamination .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its kinetic isotope effects (KIE) in nucleophilic substitution reactions?

  • Methodological Answer : Design comparative kinetic studies using m-tolunitrile (protiated) and this compound under identical conditions (solvent, temperature, concentration). Measure rate constants (kH/kDk_H/k_D) via GC or UV-Vis spectroscopy. Control variables such as solvent polarity and counterion effects. Advanced isotopic labeling (e.g., 13^{13}C or 15^{15}N) can isolate specific bond contributions to KIE .

Q. What experimental strategies resolve discrepancies in deuterium quadrupolar splitting observed in liquid crystalline NMR studies using this compound?

  • Methodological Answer : Address discrepancies by:

  • Standardizing sample alignment (e.g., using external magnetic fields or mechanical stretching).
  • Employing deuterium decoupling or advanced pulse sequences (e.g., Q-CPMG) to suppress quadrupolar artifacts.
  • Cross-validating results with computational models (density functional theory, DFT) to correlate splitting patterns with molecular orientation .

Q. How can computational chemistry predict solvent isotope effects in systems containing this compound?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanical calculations (e.g., DFT) to model solvation shells and deuterium-proton exchange kinetics. Validate predictions experimentally via kinetic profiling (e.g., Arrhenius plots) and isotopic tracer studies. Ensure computational parameters (e.g., basis sets, solvation models) align with experimental conditions .

Q. What methodologies minimize protiated contamination when using this compound as an internal standard in quantitative NMR?

  • Methodological Answer : Pre-treat solvents with deuterium oxide (D2_2O) and use deuterated NMR tubes. Employ gradient shimming and solvent suppression techniques (e.g., WET or presaturation) to eliminate residual proton signals. Validate purity thresholds via limit-of-detection (LOD) assays using spiked protiated standards .

Methodological Best Practices

  • Reproducibility : Document experimental parameters (e.g., reaction stoichiometry, spectral acquisition settings) in the main manuscript, with raw data (e.g., NMR FID files, chromatograms) provided as supplementary materials .
  • Data Contradictions : Use statistical tools (e.g., ANOVA, t-tests) to assess variability. For spectral anomalies, compare results across multiple instruments or labs to isolate equipment-specific artifacts .
  • Ethical Reporting : Disclose all synthetic modifications, purification steps, and analytical limitations (e.g., detection limits for impurities) to ensure transparency .

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